molecular formula C14H14N2 B8786088 4,4'-(1,2-Ethenediyl)bisbenzenamine

4,4'-(1,2-Ethenediyl)bisbenzenamine

Cat. No. B8786088
M. Wt: 210.27 g/mol
InChI Key: KOGDFDWINXIWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(1,2-Ethenediyl)bisbenzenamine is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(1,2-Ethenediyl)bisbenzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(1,2-Ethenediyl)bisbenzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,4'-(1,2-Ethenediyl)bisbenzenamine

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

4-[2-(4-aminophenyl)ethenyl]aniline

InChI

InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2

InChI Key

KOGDFDWINXIWHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A portion (20.27 grams, 0.075 mole) of 4,4'-dinitrostilbene from A above, concentrated hydrochloric acid (150 milliliters) and ethanol (300 milliliters) are added to a beaker and heated to provide a 60° C. stirred solution. Over the next eight hour period, 325 mesh powdered iron is added to the reaction mixture in aliquots until a total of 33-51 grams (0.60 mole) has been added. After completion of the iron addition, the mixture is heated for 16 hours at 60° C. then diluted with ethanol (250 milliliters) and deionized water (250 milliliters). After cooling to 25° C. , the product is filtered. The resultant solution is treated with 50% aqueous sodium hydroxide sufficient to induce precipitation of a pale tan colored product which is recovered by filtration. The recovered filter cake is washed with deionized water (500 milliliters) then dried in a vacuum oven at 100° C. and 2 mm Hg to a constant weight of 11.3 grams. The product is recovered as a pale tan colored solid. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of the product confirms the product structure: Disappearance of the absorbances observed for the conjugated nitro group, appearance of --NH2 stretching absorbances at 3436 (3462 shoulder) and 3356 (3376 shoulder) cm-1, a --NH2 bending absorbance at 1616 cm-1 (1603 cm-1 shoulder due to aromatic ring absorbance) , an out-of-plane C--H deformation at 970 cm-1 due to the trans substituted ethylene group and a C--H out-of-plane bending vibration at 832 cm-1 due to the paradisubstituted aromatic rings. Proton nuclear magnetic resonance spectroscopy further confirms the product structure.
Quantity
20.27 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.